molecular formula C20H21N3O4S B2618745 2-methoxy-4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1334371-51-5

2-methoxy-4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2618745
CAS No.: 1334371-51-5
M. Wt: 399.47
InChI Key: VFOGVBFNQATWRM-UHFFFAOYSA-N
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Description

2-methoxy-4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is an organic compound primarily recognized for its utility in various scientific research fields. This compound combines multiple functional groups, offering diverse reactivity and application potential. Its structure includes a methoxy group, methyl group, pyrimidine core, and sulfonamide, which collectively impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple reaction steps:

  • Initial Formation of the Pyrimidine Core::
    • Pyrimidine derivatives can be synthesized via the Biginelli reaction, a three-component condensation of a β-keto ester, an aldehyde, and urea.

  • Attachment of the Phenyl Group::
  • Methoxy and Methyl Substitution::
    • The substitution of methoxy and methyl groups on the benzene ring can be achieved through electrophilic aromatic substitution.

  • Sulfonamide Formation::
    • Finally, the sulfonamide group is introduced by reacting the benzene derivative with sulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimized conditions to maximize yield and purity, employing large-scale reactors for multi-step synthesis. Continuous flow processes might be utilized for more efficient and scalable reactions.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation::
    • The compound can undergo oxidation reactions, particularly affecting the methoxy group or the methyl group, leading to the formation of hydroxyl or carbonyl derivatives.

  • Reduction::
    • Reduction reactions can target the sulfonamide or pyrimidine ring, potentially leading to various amine derivatives.

  • Substitution::
    • The aromatic ring allows for electrophilic and nucleophilic aromatic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:
  • Oxidation::
    • Common reagents include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction::
    • Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution::
    • Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, CN⁻) facilitate substitution reactions.

Major Products Formed: Depending on the reaction conditions and reagents, the compound can form a variety of products, including:

  • Hydroxylated derivatives

  • Carbonyl compounds

  • Amine derivatives

  • Substituted aromatic compounds

Scientific Research Applications

2-methoxy-4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide finds applications across numerous scientific fields:

  • Chemistry::
    • Used as a building block in organic synthesis, facilitating the creation of complex molecules.

  • Biology::
  • Medicine::
    • Investigated for its therapeutic potential in targeting specific biological pathways, particularly those involving pyrimidine analogs.

  • Industry::
    • Utilized in the development of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The compound exerts its effects through several molecular mechanisms:

  • Enzyme Inhibition::
    • The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates or intermediates.

  • Receptor Binding::
    • The aromatic and pyrimidine groups can interact with biological receptors, affecting signal transduction pathways.

  • Pathway Modulation::
    • By interacting with specific molecular targets, the compound can modulate metabolic or signaling pathways, leading to physiological changes.

Comparison with Similar Compounds

Compared to other compounds with similar functional groups, 2-methoxy-4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide stands out due to its unique combination of methoxy, methyl, and sulfonamide groups attached to a pyrimidine core. This structural uniqueness confers distinct chemical properties and reactivity.

List of Similar Compounds:
  • 4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide:
  • 2-methoxy-4-methyl-N-(2-(4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide:
  • 2-methoxy-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide:

Each of these compounds, while sharing some functional groups, has variations in structure that lead to different reactivity and applications. This demonstrates the importance of the specific arrangement of functional groups in determining the behavior and utility of chemical compounds.

Biological Activity

The compound 2-methoxy-4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. Its structural features suggest possible interactions with biological targets, particularly in oncology and antimicrobial fields. This article reviews the biological activity of this compound based on available literature, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N5O2SC_{16}H_{15}N_{5}O_{2}S with a molecular weight of 341.4 g/mol . The compound's structure includes a benzenesulfonamide moiety, which is often associated with various biological activities, particularly in the inhibition of specific enzyme pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, related pyrimidine derivatives have shown efficacy in xenograft models, leading to robust tumor regression at specific dosages (e.g., 160 mg/kg BID) . The mechanism involves the inhibition of the Polycomb repressive complex 2 (PRC2), specifically targeting EZH2, a key player in epigenetic regulation linked to malignancies .

Activity Mechanism Model Dosage
AntitumorInhibition of EZH2 in PRC2Karpas-422 xenograft160 mg/kg BID

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, sulfonamide derivatives generally act by inhibiting bacterial folate synthesis through competitive inhibition of dihydropteroate synthase. This mechanism suggests potential utility against a range of bacterial infections.

Case Studies and Research Findings

  • In Vivo Efficacy : A study investigating structurally similar compounds demonstrated significant antitumor activity in vivo, emphasizing the importance of structural modifications in enhancing therapeutic efficacy. The study utilized various cancer cell lines and animal models to assess the impact on tumor growth and survival rates .
  • Mechanistic Insights : Research has shown that the interaction between sulfonamide derivatives and target proteins can lead to alterations in gene expression profiles associated with cancer progression. The ability to modulate PRC2 activity highlights the compound's potential as an epigenetic drug .
  • Comparative Analysis : A comparative study analyzed the biological activity of several sulfonamide derivatives, revealing that modifications at the benzenesulfonamide core could significantly influence their pharmacological profiles. This underscores the need for further exploration into structure-activity relationships (SAR) for optimizing therapeutic outcomes .

Properties

IUPAC Name

2-methoxy-4-methyl-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-15-8-9-19(18(12-15)27-2)28(25,26)22-10-11-23-14-21-17(13-20(23)24)16-6-4-3-5-7-16/h3-9,12-14,22H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOGVBFNQATWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C=NC(=CC2=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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